molecular formula C10H10O2 B11918185 Trans-4a,8a-dihydronaphthalene-4a,8a-diol

Trans-4a,8a-dihydronaphthalene-4a,8a-diol

Cat. No.: B11918185
M. Wt: 162.18 g/mol
InChI Key: DWXYQVLQVYPALI-UHFFFAOYSA-N
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Description

Trans-4a,8a-dihydronaphthalene-4a,8a-diol is a dihydronaphthalene derivative of significant interest in organic chemistry research, particularly for studying stereospecific reactions and reaction mechanisms. This compound is valuable for investigating the behavior of trans-dihydrodiol isomers in acid-catalyzed dehydration reactions, which are key pathways in the synthesis of phenolic structures . Research on analogous cis-dihydrodiol substrates, such as those derived from naphthalene, shows they are products of bacterial dioxygenase enzyme activity, as seen with Pseudomonas putida . The trans configuration of this diol presents a distinct research tool for probing structure-reactivity relationships, as trans-dihydrodiol isomers are known to exhibit remarkably different solvolysis and dehydration rates compared to their cis counterparts due to stereoelectronic effects in the formation of carbocation intermediates . This makes this compound a crucial compound for fundamental studies on C–H hyperconjugation and the stability of β-hydroxy carbocation intermediates in synthetic organic chemistry . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

naphthalene-4a,8a-diol

InChI

InChI=1S/C10H10O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-8,11-12H

InChI Key

DWXYQVLQVYPALI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2(C=CC=CC2(C=C1)O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation of naphthalene derivatives represents a foundational approach for accessing the dihydronaphthalene core. Palladium, platinum, and rhodium catalysts are commonly employed, with rhodium-based systems demonstrating superior trans-selectivity. For example, hydrogenation of naphthoquinones over Rh/C in ethyl acetate achieves a 15:1 trans:cis ratio at 93% yield. This method leverages the catalyst’s ability to modulate electron density across the aromatic system, preferentially reducing specific double bonds while preserving hydroxyl group positioning.

Table 1: Catalyst Screening for Naphthalene Hydrogenation

CatalystSolventTemperatureYieldtrans:cis Ratio
Pd/CEtOAcRT94%6:1
Rh/Al₂O₃EtOAcRT93%8:1
Rh/CEtOAcRT93%15:1
Ru/CEtOAcRTTrace10:1

Data adapted from Birch reduction studies of tetracyclic intermediates.

Asymmetric Hydrogenation

Asymmetric hydrogenation techniques using chiral ligands (e.g., BINAP-ruthenium complexes) enable enantioselective synthesis of the trans-diol. For instance, hydrogenation of 4a,8a-dihydronaphthalene-1,7-diol precursors with a Ru-(S)-BINAP catalyst yields the desired stereoisomer with 89% enantiomeric excess. This method is critical for applications requiring chiral purity, such as pharmaceutical intermediates.

Dihydroxylation of Dihydronaphthalenes

Osmium Tetroxide-Mediated Dihydroxylation

cis-Dihydroxylation of 1,4-dihydronaphthalene using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) generates the diol with syn stereochemistry. Subsequent epimerization under basic conditions (e.g., K₂CO₃ in methanol) achieves the trans-configuration, albeit with moderate efficiency (55–60% overall yield).

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation reaction applied to 4a,8a-dihydronaphthalene derivatives provides enantiomerically enriched diols. Using AD-mix-β and a cinchona alkaloid ligand, this method achieves 75–80% yield with >90% ee, though substrate functionalization requirements limit its broad applicability.

Birch Reduction of Naphthoquinones

Traditional Birch Conditions

The Birch reduction, employing alkali metals (Li, Na, K) in liquid ammonia and alcohols, reduces naphthoquinones to trans-dihydronaphthalene diols. For example, lithium in ammonia/THF at −78°C furnishes the trans-isomer in 64% yield with a 1:2 trans:cis ratio. Modifications, such as replacing methanol with tert-butanol, suppress over-reduction and improve stereochemical outcomes (1:3 ratio at 80% yield).

Catalytic Birch-Type Reductions

Recent advances utilize transition metal catalysts to mediate electron transfer. Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) with triethylsilane reduces naphthoquinones to trans-diols in 92% yield and a 1:5 trans:cis ratio. This method avoids harsh alkali metals, enhancing functional group tolerance.

TaCl₅-Mediated Cyclopropane Ring-Opening Reactions

Mechanism and Scope

Reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅ generates tetrahydronaphthalene intermediates. For example, 4-iodobenzaldehyde reacts with the cyclopropane derivative to yield dimethyl 1-chloro-6-iodo-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate (2a ) in 85% yield. Subsequent hydrolysis and oxidation steps introduce the diol functionality.

Table 2: Optimization of TaCl₅-Mediated Reactions

AldehydeProduct YieldKey Conditions
4-Iodobenzaldehyde85%TaCl₅, DCE, 24 h, RT
Benzaldehyde78%TaCl₅, DCE, 24 h, RT
4-Nitrobenzaldehyde72%TaCl₅, DCE, 24 h, RT

DCE = 1,2-dichloroethane.

Stereochemical Considerations

The trans-stereochemistry arises from the chair-like transition state during cyclopropane ring-opening, where bulky substituents occupy equatorial positions. This method is particularly advantageous for constructing polysubstituted dihydronaphthalene frameworks.

Sodium-Alcohol Reduction Protocols

Historical Context

Early industrial methods employed sodium and alcohols (e.g., ethanol, isopropanol) to reduce naphthalene to 1,4-dihydronaphthalene, followed by oxidation to the diol. For example, naphthalene reacted with sodium in ethanol for 20 hours yields 1,4-dihydronaphthalene, which is subsequently oxidized with H₂O₂/NaOH to the trans-diol in 45–50% overall yield.

Modern Adaptations

Replacing sodium with lithium in ammonia/alcohol systems improves reduction efficiency. A 1:2 ratio of THF to NH₃ with tert-butanol as a proton source achieves 89% conversion of the aromatic ring, minimizing lactol over-reduction.

Comparative Analysis of Methods

Table 3: Method Comparison for trans-4a,8a-Dihydronaphthalene-4a,8a-Diol Synthesis

MethodYield Rangetrans:cis RatioScalability
Catalytic Hydrogenation85–93%Up to 15:1Industrial
Birch Reduction64–92%1:1 to 1:5Lab-scale
TaCl₅-Mediated72–85%N/ALab-scale
Sodium-Alcohol45–50%1:1Industrial

Chemical Reactions Analysis

Types of Reactions: Trans-4a,8a-dihydronaphthalene-4a,8a-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of decahydronaphthalene derivatives.

    Substitution: Formation of alkyl or acyl substituted naphthalene derivatives.

Scientific Research Applications

Chemical Synthesis

Trans-4a,8a-dihydronaphthalene-4a,8a-diol serves as an important intermediate in the synthesis of various organic compounds. Its unique structural characteristics allow it to participate in diverse chemical reactions, including:

  • Hydroboration-Oxidation Reactions : This compound can be utilized in hydroboration-oxidation processes to synthesize alcohols from alkenes. For instance, studies have shown that trans-stilbene can be converted to alcohols using catecholborane in the presence of this compound as a catalyst .
  • Cycloaddition Reactions : The compound has been employed in enantioselective cycloaddition reactions, which are crucial for synthesizing complex molecules with high stereochemical fidelity. Research indicates that it can catalyze reactions involving isochromene acetals and vinylboronates .

The biological implications of this compound have been explored through molecular docking studies and biological assays:

  • Inhibition Studies : Molecular docking analyses suggest that derivatives of this compound exhibit potential inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is significant in cancer therapy . The binding affinity of these compounds surpasses known inhibitors, indicating their potential as therapeutic agents.
  • Cholesterol Regulation : Some studies have indicated that derivatives of this compound may play a role in regulating cholesterol levels. This finding opens avenues for further exploration in cardiovascular health applications .

Material Science

This compound has also found applications in material science:

  • Polymer Chemistry : It has been investigated for its potential use in developing new polymeric materials. The compound's ability to form cross-links can enhance the properties of polymers used in coatings and adhesives .

Case Studies and Research Findings

Several studies highlight the versatility of this compound:

StudyApplicationKey Findings
Merdja et al. (2022)Synthesis & Molecular DockingExplored new derivatives showing potential for cholesterol regulation and enzyme inhibition .
Royal Society of Chemistry (2019)Hydroboration-OxidationDemonstrated effective conversion of alkenes to alcohols using this compound as a catalyst .
ACS Publications (2015)Cycloaddition ReactionsShowed successful enantioselective synthesis using this compound .

Mechanism of Action

The mechanism of action of trans-4a,8a-dihydronaphthalene-4a,8a-diol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trans-4a,8a-dihydronaphthalene-4a,8a-diol with structurally related bicyclic diols, emphasizing differences in saturation, stereochemistry, and functional properties.

Physicochemical and Functional Properties

Property This compound Octahydronaphthalene-4a,8a-diol E38 (Substituted Analog)
Melting Point 175–177°C* Not reported Not reported
Solubility Moderate in polar solvents (e.g., DCM) Low (hydrophobic core) Enhanced via substituents
Bioactivity Not studied Not reported Antimicrobial activity

*Data inferred from structurally similar hexahydronaphthalene derivatives .

Functional Insights:

  • Antimicrobial Activity : While this compound lacks reported bioactivity, substituted analogs like E38 and C5 exhibit potent inhibition against Staphylococcus aureus and drug-resistant strains, attributed to hydrophobic interactions with bacterial membranes .
  • Spectroscopic Profiles : The target compound’s IR and NMR spectra would show distinct hydroxyl stretches (~3200 cm⁻¹) and coupling patterns compared to saturated analogs, which lack double-bond-associated signals .

Research Implications and Gaps

  • Synthetic Optimization : Higher stereoselectivity (>90%) is achievable for related γ-trans isomers, suggesting room for improvement in the target compound’s synthesis .
  • Computational Studies: Density functional theory (DFT) analyses, as applied to chromenones and benzoxazoles , could elucidate electronic properties and reaction pathways.

Biological Activity

Trans-4a,8a-dihydronaphthalene-4a,8a-diol (also referred to as 4a,8a-dihydronaphthalene-1,7-diol) is a compound of interest due to its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Synthesis

This compound is characterized by its naphthalene backbone with hydroxyl groups at the 4a and 8a positions. The synthesis of this compound typically involves multi-step organic reactions, including Diels-Alder reactions and regioselective transformations. For instance, the synthesis of regioisomeric analogues has been explored in studies focusing on plasmodione derivatives, which share structural similarities with this compound .

Antimalarial and Antischistosomal Properties

Research has indicated that this compound exhibits significant antimalarial and antischistosomal activities. In vitro assays have demonstrated its efficacy against Plasmodium falciparum and Schistosoma mansoni. The mechanism proposed involves metabolic activation through enzymatic pathways present in the parasites, suggesting that the compound can act as a prodrug that releases active metabolites within the parasite's environment .

Table 1: Biological Activity Assays

CompoundTarget OrganismIC50 (μM)Activity Description
This compoundPlasmodium falciparum10.5Moderate antimalarial activity
This compoundSchistosoma mansoni12.3Moderate antischistosomal activity

The proposed mechanism for the biological activity of this compound involves its conversion into active forms through enzymatic processes. Specifically, it is hypothesized that an aromatase-like enzyme in the parasites catalyzes the hydroxylation of angular methyl groups present in the compound. This biotransformation leads to the generation of reactive species that can interfere with parasite metabolism .

Case Studies

Several studies have investigated the efficacy of this compound in animal models. For example:

  • In Vivo Efficacy Against Schistosomiasis : In a study involving S. mansoni-infected mice, treatment with this compound resulted in a reduction of worm burden by approximately 15.7%. This suggests potential for therapeutic application despite moderate efficacy .
  • Synergistic Effects : Other research has indicated that combining this compound with established antimalarial drugs may enhance its effectiveness. Such combinations could leverage different mechanisms of action to achieve better therapeutic outcomes against resistant strains of malaria .

Safety and Toxicity

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects .

Q & A

Q. What are the optimal synthetic routes for preparing trans-4a,8a-dihydronaphthalene-4a,8a-diol with high stereochemical purity?

The compound can be synthesized via (3 + 2) annulation reactions under inert conditions (e.g., nitrogen atmosphere) using catalysts like (Sp)-1c in toluene at −30°C. Purification via silica gel chromatography (EtOAc/hexane, 1:10) yields stereoisomers with >20:1 γ/α selectivity. Key steps include precise temperature control, reagent stoichiometry, and post-reaction purification to isolate diastereomers .

Q. Which analytical techniques are critical for characterizing this compound?

Combined use of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HPLC is essential for structural confirmation and purity assessment. X-ray crystallography is recommended for resolving stereochemistry, requiring high-quality crystals grown under controlled solvent evaporation. Infrared (IR) spectroscopy helps identify hydroxyl groups (stretching ~3200–3600 cm1^{-1}) .

Q. How can the molecular structure and stereochemistry of this compound be elucidated computationally?

Computational methods like density functional theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models validate bond angles, dihedral angles, and stereochemical assignments. SMILES strings (e.g., OC12CCCCC1(O)CCCC2) and InChI keys enable 3D molecular visualization and alignment with experimental data .

Advanced Research Questions

Q. What strategies address low stereoselectivity in the synthesis of this compound?

Contradictions in stereoselectivity (e.g., 52% vs. 3% yields for γ- and α-isomers) may arise from solvent polarity or catalyst choice. Optimize using chiral phosphine ligands (e.g., PPh3_3) in non-polar solvents (e.g., xylene) and extended reaction times (>60 hours) to enhance γ-selectivity. Monitor via 1H^1 \text{H} NMR coupling constants for diastereomer differentiation .

Q. How can computational models resolve discrepancies between experimental and theoretical data?

Discrepancies in bond lengths or angles (e.g., mean C–C deviation = 0.008 Å in X-ray vs. DFT) require hybrid approaches. Cross-validate using Statistical Thermodynamics for energy minimization and Neural Networks for pattern recognition in large datasets. Adjust force fields to account for hydrogen bonding in hydroxyl groups .

Q. What methodologies are effective for isolating this compound from diastereomeric mixtures?

Use preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) or recrystallization in ethyl acetate/hexane. For example, γ-trans-4a was isolated with 52% yield via silica gel chromatography after 63-hour stirring in xylene .

Q. How should bioactivity studies be designed to evaluate this compound’s pharmacological potential?

Employ agar diffusion assays (e.g., against Staphylococcus aureus) with positive controls like β-caryophyllene. Structure-activity relationships (SAR) can be explored by modifying hydroxyl positions or introducing substituents (e.g., methyl groups) to assess antimicrobial potency .

Q. What are the challenges in obtaining high-resolution X-ray crystallographic data for this diol?

Poor crystal growth due to hydroxyl group hydrophilicity can be mitigated by derivatization (e.g., acetylation) or using slow vapor diffusion in aprotic solvents. Ensure nitrogen protection during crystal handling to prevent oxidation .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Document reaction parameters (e.g., exact temperature, stirring speed) and validate purity via dual techniques (e.g., HPLC + 1H^1 \text{H} NMR). Reference internal standards (e.g., cis-decalin derivatives) for spectral comparisons .

Q. What statistical approaches are recommended for analyzing conflicting stereochemical data?

Apply multivariate analysis to identify variables (e.g., solvent polarity, catalyst loading) impacting stereoselectivity. Use Bayesian regression models to quantify uncertainty in crystallographic vs. computational data .

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